molecular formula C11H10O2S B13366687 Methyl 2-methylbenzothiophene-3-carboxylate

Methyl 2-methylbenzothiophene-3-carboxylate

Cat. No.: B13366687
M. Wt: 206.26 g/mol
InChI Key: LEMPHIYYILSVLY-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzothiophene-3-carboxylate is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylbenzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. These methods may utilize automated reactors and continuous flow systems to optimize reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylbenzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzothiophene ring.

Scientific Research Applications

Methyl 2-methylbenzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methylbenzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • Methyl 3-methylbenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 2-methylbenzothiophene-3-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or electronic characteristics, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

methyl 2-methyl-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H10O2S/c1-7-10(11(12)13-2)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3

InChI Key

LEMPHIYYILSVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C(=O)OC

Origin of Product

United States

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